molecular formula C13H9FN2 B8611487 2-Fluoro-6-(phenylamino)benzonitrile

2-Fluoro-6-(phenylamino)benzonitrile

Cat. No. B8611487
M. Wt: 212.22 g/mol
InChI Key: WKPBZXBOAVEWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(phenylamino)benzonitrile is a useful research compound. Its molecular formula is C13H9FN2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
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properties

Product Name

2-Fluoro-6-(phenylamino)benzonitrile

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

2-anilino-6-fluorobenzonitrile

InChI

InChI=1S/C13H9FN2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8,16H

InChI Key

WKPBZXBOAVEWBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aniline (4.66 g, 50 mmol) was dissolved in dimethyl sulfoxide (20 mL) and stirred under argon at room temperature. Sodium hydride, dry, 95% (1.51 g, 60 mmol) was added in portions and a deep purple color developed while the mixture was stirred at room temperature for 1 hour. The mixture was cooled to 0° C. in an ice bath and 2,6-difluorobenzonitrile (7.15 g, 50 mmol) dissolved in dimethyl sulfoxide (5 mL) was added and the mixture stirred at room temperature for 1.5 hours. The reaction mixture was partitioned between ethyl acetate and water, and the organic phase was washed with water (5×), brine (1×) dried over anhydrous Na2SO4 filtered, and evaporated to give the crude product which was then chromatographed on silica gel eluted with 0–25% CH2Cl2 in hexane to give the title compound as a white amorphous solid. ES (+) MS m/e=213 (MH+).
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2.8 g (20 mmol) of 2,6-difluorobenzonitrile in 20 ml of aniline is refluxed for 6 hrs. The mixture is poured into diluted HCl and the acid is extracted with methylene chloride. Evaporation gives the crude product which is chromatographed on silica gel (50% hexane--CH2Cl2) to give the title compound, m.p. 97°-99° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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